molecular formula C11H16N2O3S B4466068 4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE

4-(N-ETHYLETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4466068
M. Wt: 256.32 g/mol
InChI Key: ISHWVWKEMXSSQT-UHFFFAOYSA-N
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Description

4-(N-Ethylethanesulfonamido)benzamide is a synthetic benzamide derivative supplied for research purposes only. This compound is of significant interest in medicinal chemistry and pharmacological research due to its structural features, which include a benzamide core and an N-ethyl ethanesulfonamide moiety. These functional groups are commonly found in compounds with diverse biological activities. Structurally related benzamide-sulfonamide hybrids have been investigated for their potential to modulate critical biological pathways. Research on analogous compounds has demonstrated that the benzamide scaffold can be functionalized to interact with enzymatic targets and cellular processes. Particularly, taurine-based benzamide derivatives have shown promise in preclinical studies for inducing apoptosis in cancer cell lines via the intrinsic pathway, involving the upregulation of pro-apoptotic factors like BAX and caspases, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL . The inclusion of the sulfonamide group enhances the molecular properties, potentially contributing to target binding and metabolic stability. This compound is provided as a "For Research Use Only" (RUO) material. It is strictly intended for laboratory research and chemical analysis. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material according to laboratory safety guidelines and are responsible for determining the suitability of this compound for their specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[ethyl(ethylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-13(17(15,16)4-2)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHWVWKEMXSSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For 4-(N-ethylethanesulfonamido)benzamide, both ¹H and ¹³C NMR are crucial for confirming its constitution.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethyl groups and the aromatic ring would be expected.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to CONH₂)7.9 - 8.1Doublet2H
Aromatic (ortho to N)7.4 - 7.6Doublet2H
-CH₂- (sulfonamide)3.4 - 3.6Quartet2H
-CH₂- (ethyl)3.2 - 3.4Quartet2H
-CH₃ (sulfonamide)1.2 - 1.4Triplet3H
-CH₃ (ethyl)1.1 - 1.3Triplet3H
-CONH₂7.5 - 8.5Broad Singlet2H

Note: Predicted data is generated based on established principles of NMR spectroscopy and may vary from experimental values.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (amide)165 - 170
Aromatic C-CONH₂130 - 135
Aromatic C-N140 - 145
Aromatic CH (ortho to CONH₂)128 - 130
Aromatic CH (ortho to N)118 - 122
-CH₂- (sulfonamide)45 - 50
-CH₂- (ethyl)40 - 45
-CH₃ (sulfonamide)13 - 16
-CH₃ (ethyl)12 - 15

Note: Predicted data is generated based on established principles of NMR spectroscopy and may vary from experimental values.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and sulfonamide groups.

Expected IR Absorption Bands:

Functional GroupCharacteristic Absorption (cm⁻¹)Description
N-H (amide)3400 - 3200Stretching vibrations of the primary amide
C=O (amide)1680 - 1630Stretching vibration of the amide carbonyl
S=O (sulfonamide)1350 - 1300 and 1170 - 1150Asymmetric and symmetric stretching vibrations
C-N (amide)1420 - 1380Stretching vibration
S-N (sulfonamide)950 - 900Stretching vibration
Aromatic C-H3100 - 3000Stretching vibrations
Aromatic C=C1600 - 1450Ring stretching vibrations

These characteristic peaks would provide strong evidence for the presence of the key functional moieties within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with a high degree of confidence. For this compound (C₁₁H₁₆N₂O₃S), the expected exact mass can be calculated and compared to the experimental value.

Expected HRMS Data:

Molecular Formula: C₁₁H₁₆N₂O₃S

Calculated Monoisotopic Mass: 272.0882 g/mol

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would strongly support the proposed molecular formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, with characteristic losses of fragments such as the ethyl groups, the SO₂ group, and the benzamide (B126) moiety.

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available literature. Were such a study to be conducted, it would provide invaluable information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: Details of how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.

This information is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Advanced Purity Assessment Methods and Chromatographic Techniques

Ensuring the purity of a chemical compound is paramount for any subsequent scientific investigation or application. A variety of advanced chromatographic techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most powerful and widely used methods.

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for purity assessment. This technique separates compounds based on their hydrophobicity.

Typical RP-HPLC Method Parameters:

ParameterDescription
Stationary Phase C18 (octadecylsilyl) silica gel is a common choice for non-polar to moderately polar compounds.
Mobile Phase A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of impurities with a wide range of polarities.
Detection Ultraviolet (UV) detection would be suitable, as the benzamide chromophore absorbs UV light. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, which can help in identifying and distinguishing the main compound from any impurities.

The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% or >98% is typically required for research and development purposes. Other chromatographic techniques such as Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reactions and purifications.

Conformational Analysis and Stereochemical Considerations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable single bonds, which allows for a degree of conformational flexibility.

The key areas of conformational interest in this molecule include:

Rotation around the C(aromatic)-N bond: This rotation will influence the relative orientation of the benzamide and sulfonamide moieties.

Rotation around the N-S bond: This will affect the positioning of the ethyl groups relative to the rest of the molecule.

The conformation of the amide bond in N-substituted benzamides can exist in either a cis or trans arrangement. Similarly, the geometry around the nitrogen atom of the sulfonamide can adopt different conformations. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the lowest energy conformations of the molecule in the gas phase or in solution. These theoretical studies, in conjunction with experimental data from techniques like NMR (through Nuclear Overhauser Effect studies), can provide a detailed picture of the preferred three-dimensional structure.

From a stereochemical perspective, this compound is an achiral molecule as it does not possess any stereocenters. Therefore, it does not exist as enantiomers or diastereomers.

Computational Chemistry and Theoretical Investigations of 4 N Ethylethanesulfonamido Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Table 1: Representative Optimized Geometric Parameters for a Sulfonamide Moiety (Based on similar structures)

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
S=O 1.43 - 1.45
S-N 1.63 - 1.67
S-C (aromatic) 1.76 - 1.79
O=S=O 118 - 122
C-S-N 105 - 109

This data is illustrative and derived from computational studies on analogous sulfonamide compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, representing the ease with which an electron can be removed. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov In sulfonamide derivatives, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the sulfonamide group, indicating that intramolecular charge transfer is possible upon electronic excitation. nih.gov

Table 2: Representative FMO Energies and Properties for a Sulfonamide Derivative

Parameter Symbol Typical Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.1 to -7.0
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.0 to -2.0
HOMO-LUMO Energy Gap ΔE 4.0 to 5.5
Chemical Potential µ -3.5 to -4.5

Note: These values are representative examples from DFT calculations on similar molecules and serve to illustrate the expected range. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are typically associated with lone pairs of electronegative atoms like oxygen and nitrogen.

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H).

Green : Represents regions of neutral or near-zero potential.

For 4-(N-ethylethanesulfonamido)benzamide, the MEP map would be expected to show the most negative potential (red/yellow) around the oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups. The most positive potential (blue) would likely be located around the hydrogen atom of the amide group, making it a potential hydrogen bond donor. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer and intramolecular delocalization by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). frontiersin.org

π → π * interactions within the benzene rings, which are characteristic of aromatic systems.

n → σ * and n → π * interactions, where lone pairs (n) on oxygen and nitrogen atoms donate electron density to antibonding orbitals (σ* or π*) of adjacent bonds. These hyperconjugative interactions are crucial for stabilizing the molecular structure. nih.gov

For example, the lone pairs on the sulfonyl oxygen atoms would likely exhibit significant delocalization into the antibonding orbitals of the neighboring S-N and S-C bonds, contributing to the stability of the sulfonamide group.

Vibrational frequency analysis, performed computationally using DFT, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can identify the characteristic vibrational modes associated with specific functional groups. These theoretical frequencies are often scaled by a factor (typically ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. esisresearch.org

This analysis is invaluable for confirming the molecular structure and understanding the bonding environment. For this compound, key vibrational modes would include the stretching frequencies of the C=O, N-H, S=O, and C-N bonds. researchgate.netresearchgate.net

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Benzamide (B126)/Sulfonamide Structure

Vibrational Mode Assignment Typical Calculated (Scaled) Wavenumber (cm⁻¹) Typical Experimental Wavenumber (cm⁻¹)
ν(N-H) N-H stretching (amide) 3350 - 3450 3340 - 3460
ν(C-H) Aromatic C-H stretching 3050 - 3100 3040 - 3100
ν(C=O) Carbonyl stretching 1650 - 1680 1640 - 1690
νas(SO₂) Asymmetric SO₂ stretching 1320 - 1350 1310 - 1360
νs(SO₂) Symmetric SO₂ stretching 1150 - 1180 1140 - 1190

Note: The presented wavenumbers are typical ranges for molecules containing these functional groups and are based on published spectroscopic and computational studies. nih.govesisresearch.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide insights into the static properties of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule or system of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change. nih.gov

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space : The molecule has several rotatable bonds (e.g., around the S-N and C-S bonds). MD simulations can sample different conformations that are accessible at a given temperature, providing a more complete picture of the molecule's structural flexibility.

Assess Stability : By running a simulation for a period of nanoseconds, one can assess the stability of a particular conformation. The root-mean-square deviation (RMSD) of the atomic positions over time is often calculated to quantify structural stability. A stable conformation will exhibit small fluctuations in its RMSD value. tandfonline.comnih.gov

Study Intermolecular Interactions : MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent or a biological receptor. This is crucial in fields like drug design to understand binding stability and dynamics. peerj.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Similarity Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the molecular features that are crucial for a desired biological effect.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In a hypothetical CoMFA study of a series of benzenesulfonamide derivatives including this compound, the molecules would be aligned based on a common substructure. The steric (Lennard-Jones) and electrostatic (Coulombic) fields are then calculated at various grid points surrounding the aligned molecules.

The resulting data is analyzed using partial least squares (PLS) regression to generate a QSAR model. The model's predictive power is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust CoMFA model would have a high q² (typically > 0.5) and r² (typically > 0.6) mdpi.com.

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, green contours might indicate areas where bulky substituents are favored, while yellow contours could suggest regions where steric bulk is detrimental. Similarly, blue contours may show where positive charges are favorable, and red contours where negative charges are preferred.

Table 1: Hypothetical CoMFA Statistical Results for a Series of Benzenesulfonamide Derivatives

ParameterValue
q² (cross-validated r²)0.625
r² (non-cross-validated r²)0.998
Standard Error of Prediction0.452
F-statistic125.6
Optimal Number of Components5

This table represents typical statistical outcomes for a CoMFA study and is for illustrative purposes. tandfonline.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the intermolecular interactions between the ligands and their biological target.

Similar to CoMFA, CoMSIA generates a QSAR model based on the calculated fields and the biological activities of the compounds. The statistical validation of the CoMSIA model is also performed using parameters like q² and r². The CoMSIA results are also presented as 3D contour maps for each of the five fields, offering a comprehensive guide for designing more potent analogues. For example, purple contours might indicate regions where hydrogen bond donors are favorable, while orange contours could highlight areas where hydrogen bond acceptors would increase activity.

Table 2: Hypothetical CoMSIA Field Contributions for a Series of Benzenesulfonamido-benzamide Analogues

FieldFavorable Contribution (%)Unfavorable Contribution (%)
Steric2515
Electrostatic2010
Hydrophobic185
H-bond Donor122
H-bond Acceptor103

This table illustrates potential contributions of different fields in a CoMSIA model and is for illustrative purposes. benthamdirect.com

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then docked into the defined binding site of the protein using a docking algorithm. The algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The results of the docking simulation provide a detailed view of the protein-ligand interactions. This includes identifying key amino acid residues in the binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the sulfonamide group of the ligand might form hydrogen bonds with polar residues in the active site, while the ethyl groups could engage in hydrophobic interactions with nonpolar residues. acu.edu.innih.gov

Table 3: Predicted Interactions of this compound with a Hypothetical Protein Kinase Active Site

Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Benzamide -C=OLys72Hydrogen Bond2.1
Benzamide -NH₂Asp184Hydrogen Bond2.5
Sulfonamide -SO₂Gly77Hydrogen Bond2.3
Ethyl group 1Val57Hydrophobic3.8
Ethyl group 2Leu135Hydrophobic4.1
Benzene ringPhe185π-π Stacking3.5

This table is a hypothetical representation of docking results.

To obtain a more accurate estimation of the binding affinity, post-docking analyses such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed. These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.

The binding free energy is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. This provides a quantitative measure of the binding affinity, which can be used to rank different ligands and to guide the optimization of lead compounds. Studies on related sulfonamide inhibitors have demonstrated the utility of these methods in predicting binding affinities that correlate well with experimental data. researchgate.net

Crystal Packing and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis is based on partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts. The d_norm surface highlights regions of close contact between neighboring molecules, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact TypeContribution (%)
H···H45.5
O···H / H···O28.2
C···H / H···C15.8
N···H / H···N6.3
S···H / H···S2.1
Other2.1

This table presents a hypothetical breakdown of intermolecular contacts based on Hirshfeld surface analysis. researchgate.net

Investigation of Molecular Interactions with Biological Systems and Macromolecules Mechanistic Perspective

Principles of Enzyme-Ligand Interactions

Enzymes are proteins that act as biological catalysts, accelerating chemical reactions within cells. nih.gov The interaction between an enzyme and a small molecule, or ligand, such as 4-(N-ethylethanesulfonamido)benzamide, is a critical aspect of pharmacology. nih.gov These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. nih.govnih.govnih.gov The specificity of these interactions is determined by the three-dimensional structures of both the enzyme's active site and the ligand. nih.govnih.gov The binding of a ligand can modulate the enzyme's activity, either inhibiting or activating it.

Competitive, Non-Competitive, Uncompetitive, and Mixed Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are classified based on how they interact with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: In this mechanism, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. nih.gov By binding to the active site, the inhibitor prevents the substrate from binding. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition increases the apparent Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged.

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. nih.gov This binding induces a conformational change in the enzyme that reduces its catalytic efficiency, without affecting substrate binding. nih.gov Therefore, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. In this case, Vmax is decreased, but Km remains unchanged.

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex, at a site distinct from the active site. nih.gov The binding of the inhibitor stabilizes the enzyme-substrate complex, making it more difficult for the product to be released. Uncompetitive inhibition results in a decrease in both Vmax and apparent Km.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. nih.gov However, it has a different affinity for each form. Mixed inhibition affects both the Km and Vmax of the enzymatic reaction. Non-competitive inhibition is often considered a special case of mixed inhibition where the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.

To determine the inhibition mechanism of a compound like this compound, kinetic studies would be performed. The following table illustrates the expected changes in kinetic parameters for each type of inhibition.

Inhibition TypeEffect on VmaxEffect on KmBinding Site
Competitive UnchangedIncreasedActive Site
Non-Competitive DecreasedUnchangedAllosteric Site
Uncompetitive DecreasedDecreasedEnzyme-Substrate Complex
Mixed DecreasedVaries (Increased or Decreased)Allosteric Site

Allosteric Modulation and Conformational Changes in Enzyme-Ligand Complexes

Allosteric modulation is a key regulatory mechanism for many enzymes. It occurs when the binding of a modulator molecule to an allosteric site influences the enzyme's activity at its active site. Allosteric modulators can be either activators, which enhance enzyme activity, or inhibitors, which decrease it.

The binding of a ligand to an enzyme, whether at the active site or an allosteric site, often induces conformational changes in the protein's structure. nih.govnih.gov This concept is described by the "induced fit" model, which posits that the enzyme's active site is flexible and can change its shape to better accommodate the ligand. nih.gov These conformational changes are crucial for catalysis, as they can properly align the catalytic residues in the active site and stabilize the transition state of the reaction. The study of these ligand-driven conformational changes is essential for understanding the detailed mechanism of enzyme function and for the design of novel therapeutic agents.

Identification of Potential Molecular Targets and Binding Partners through Advanced Proteomics and Chemical Biology Approaches

Identifying the specific molecular targets of a compound is a critical step in drug discovery and development. Advanced techniques in proteomics and chemical biology provide powerful tools for this purpose.

Affinity-Based Chemoproteomics for Target Deconvolution

Affinity-based chemoproteomics is a powerful method for identifying the protein targets of a small molecule. This approach typically involves immobilizing a derivative of the compound of interest, such as this compound, onto a solid support, like a bead or resin. This "bait" is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the immobilized compound are "captured" and can then be separated from the rest of the proteome. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.

To improve the specificity of this method, competition experiments are often performed. In these experiments, the cell lysate is pre-incubated with the free, unmodified compound before being exposed to the immobilized version. True binding partners will be competed off the solid support by the free compound, leading to a reduction in their signal in the mass spectrometry analysis. This allows for the differentiation between specific and non-specific binders.

Genetic Screening Methodologies for Identifying Molecular Interactions (e.g., CRISPR-based)

Genetic screening methods offer an alternative and complementary approach to identifying molecular targets. These techniques aim to identify genes that, when perturbed, alter the cellular response to a compound. The advent of CRISPR-Cas9 technology has revolutionized genetic screening by enabling precise and efficient gene editing on a genome-wide scale.

In a typical CRISPR-based screen for drug target identification, a library of guide RNAs (gRNAs) targeting thousands of different genes is introduced into a population of cells. These cells are then treated with the compound of interest. Genes that are essential for the compound's activity can be identified by looking for gRNAs that are depleted in the cell population following treatment, as cells with these genes knocked out will be more resistant to the compound's effects. Conversely, genes that, when knocked out, sensitize cells to the compound can also be identified. This approach can reveal not only the direct target of a compound but also other proteins in the same signaling pathway.

Systems Biology Approaches in Understanding Complex Molecular Networks

Systems biology integrates large-scale experimental data, such as genomics, proteomics, and metabolomics, with computational modeling to understand the complex interactions within biological systems. nih.gov This holistic approach is increasingly being used in drug discovery to identify novel targets and to understand the network-level effects of drugs.

By analyzing how a compound like this compound perturbs the molecular networks within a cell, researchers can gain insights into its mechanism of action. For example, by measuring changes in gene expression or protein abundance across the entire proteome after treatment with the compound, it is possible to identify pathways and networks that are significantly affected. nih.gov This information can then be used to generate hypotheses about the compound's molecular targets, which can be further validated using other experimental approaches. Network analysis can also help to predict potential off-target effects and to identify biomarkers that could be used to monitor the compound's efficacy.

Structure-Activity Relationship (SAR) Studies for Understanding Binding Determinants and Molecular Recognition

Detailed structure-activity relationship (SAR) studies specifically investigating this compound and its analogues are not extensively available in publicly accessible scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. This typically involves synthesizing a series of related compounds, or analogues, where specific parts of the molecule are systematically modified. The biological activity of each analogue is then tested to determine which structural features are essential for, or enhance, its interaction with a biological target.

In the broader context of related chemical classes, such as benzenesulfonamides and benzamides, SAR studies have been instrumental in the development of various therapeutic agents. For instance, modifications to the sulfonamide group, the ethyl groups, and the benzamide (B126) moiety would be key areas of investigation in a hypothetical SAR study of this compound. These modifications could include altering the length and branching of the alkyl chains, substituting the phenyl ring, and modifying the amide group to explore their impact on binding affinity and selectivity.

Molecular Basis of Binding Selectivity and Promiscuity

The molecular basis for the binding selectivity and promiscuity of this compound remains uncharacterized due to a lack of specific research on this compound. Binding selectivity refers to the ability of a molecule to interact with a specific biological target over others, which is a critical attribute for a therapeutic agent to minimize off-target effects. Conversely, promiscuity describes the tendency of a molecule to bind to multiple targets.

The binding profile of a compound is determined by its three-dimensional shape, electronic properties, and the distribution of functional groups that can engage in various non-covalent interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, with a protein's binding site. For this compound, the sulfonamide and benzamide groups would be expected to participate in hydrogen bonding, while the ethyl groups and the benzene ring would likely engage in hydrophobic or van der Waals interactions.

Without experimental data from techniques like X-ray crystallography or computational modeling studies for this compound in complex with a biological macromolecule, any discussion on its binding selectivity and promiscuity would be purely speculative. Such studies would be necessary to elucidate the specific amino acid residues involved in its binding and to understand why it might prefer one target over another.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Sulfonamido-Benzamides

The synthesis of structurally complex molecules like 4-(N-ethylethanesulfonamido)benzamide traditionally relies on multi-step processes. However, the future of synthesizing advanced sulfonamido-benzamides lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

Recent advances have focused on forging the critical sulfonamide (S-N) and amide (C-N) bonds under milder conditions with broader substrate compatibility. The classic approach involving the reaction of a sulfonyl chloride with an amine is being supplemented by innovative strategies. thieme-connect.com For instance, methods utilizing sulfur dioxide substitutes like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) offer a highly compatible way to introduce the sulfonyl group. thieme-connect.com Another promising area is the direct coupling of thiosulfonates with amines, which provides a stable and non-toxic alternative to traditional reagents. thieme-connect.com

Transition-metal catalysis continues to revolutionize organic synthesis, and its application to sulfonamide synthesis is a key research frontier. Catalytic systems based on manganese, palladium, and copper are enabling challenging transformations, such as the N-alkylation of sulfonamides with alcohols and the cross-coupling of sulfonamides with aryl halides. thieme-connect.comorganic-chemistry.org The reduced nucleophilicity of sulfonamides compared to simple amines presents a significant challenge that modern catalytic systems are beginning to overcome. thieme-connect.com Furthermore, photocatalysis is emerging as a powerful tool, enabling selective transformations at various positions on the benzamide (B126) core under mild, light-powered conditions. rsc.org

These novel methods are crucial for creating libraries of diverse sulfonamido-benzamide derivatives for screening and development. The ability to rapidly and efficiently modify the core structure will accelerate the discovery of new compounds with tailored properties.

Interactive Table 1: Emerging Synthetic Methods for Sulfonamide and Benzamide Moieties

MethodDescriptionCatalyst/Reagent ExampleKey AdvantageReference
Sulfur Dioxide Insertion Uses SO2 surrogates to introduce the sulfonyl group into molecules.DABSOHigh functional group compatibility. thieme-connect.com
Thiosulfonate Coupling Direct coupling of thiosulfonates with amines to form the S-N bond.N-bromosuccinimide, CopperUtilizes stable and non-toxic sulfite (B76179) substitutes. thieme-connect.com
Photocatalytic Modification Uses light energy to drive selective C-H functionalization on the benzamide ring.Eosin YEnvironmentally attractive, powered by sunlight. rsc.org
Manganese-Catalyzed N-Alkylation Employs manganese catalysts for the N-alkylation of sulfonamides using alcohols.Manganese dioxideGreen alkylating reagents, solvent-free options. organic-chemistry.org
Palladium-Catalyzed Amination Palladium catalysts facilitate the challenging coupling of weakly nucleophilic sulfonamides.Palladium complexesEnables formation of key C-N bonds in complex molecules. thieme-connect.com

Advanced Computational Approaches for Predictive Chemical and Biochemical Modeling

The integration of computational chemistry into the drug discovery and materials science workflow is dramatically reducing the time and cost associated with developing new compounds. For molecules like this compound, in silico methods provide profound insights into their physicochemical properties, behavior, and interactions with biological targets.

Molecular docking is a prominent technique used to predict the binding conformation and affinity of a ligand to a protein receptor. nih.govnih.gov For example, studies on novel sulfonamide derivatives have used docking to estimate binding energies against bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS), providing a structural basis for their observed activity. nih.gov Such computational screening can prioritize which derivatives are most promising for synthesis and further testing.

Density Functional Theory (DFT) calculations are employed to understand the electronic structure, geometry, and spectroscopic properties of molecules. nih.govmdpi.com DFT can predict NMR spectra, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing a compound's stability and reactivity. nih.govmdpi.com Studies comparing experimental and DFT-calculated data for benzamide and sulfonamide derivatives have shown strong correlations, validating the predictive power of these models. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models represent another layer of computational analysis. mdpi.com These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties, such as lipophilicity. mdpi.com By analyzing a series of related sulfonamido-benzamides, QSAR can predict the activity of unsynthesized analogs, guiding the design of more potent compounds.

Interactive Table 2: Computational Tools in Sulfonamido-Benzamide Research

Computational MethodApplicationPredicted PropertySignificanceReference
Molecular Docking Predicting ligand-receptor interactions.Binding affinity (kcal/mol), Binding conformationPrioritizes compounds for synthesis, explains biological activity. nih.govnih.govrsc.org
Density Functional Theory (DFT) Calculating electronic structure and properties.Molecular geometry, NMR shifts, HOMO-LUMO gapValidates experimental structures, predicts reactivity. nih.govmdpi.comnih.gov
QSAR/QSRR Modeling structure-activity/property relationships.Biological activity (pIC50), Lipophilicity (logP)Guides rational design of new derivatives with improved properties. mdpi.com
Hirshfeld Surface Analysis Examining intermolecular interactions in crystals.Intermolecular contacts (H-bonding, π-stacking)Understands crystal packing and solid-state properties. nih.gov

Exploration of New Chemical Reactivity and Transformations within the Benzamide Class

The benzamide moiety is a cornerstone of many pharmaceuticals and functional materials, yet it is often considered relatively inert due to the resonance stabilization of the amide bond. nih.gov A significant future direction is the discovery of novel reactions that can selectively functionalize this stable group, unlocking new chemical space for derivatives of this compound.

Photocatalysis is again at the forefront, providing pathways for transformations that are difficult to achieve with traditional methods. rsc.org For instance, dual photoredox/nickel catalysis has been developed for the intermolecular C-H arylation and alkylation at the α-position to the amide nitrogen, allowing for the installation of new substituents. rsc.org Researchers have also employed photocatalysis for the challenging N-dealkylation of tertiary benzamides. rsc.org

Another innovative approach involves the direct alkylation of N,N-dialkyl benzamides using lithium diisopropylamide (LDA) to promote the deprotonative aroylation of methyl sulfides, leading to α-sulfenylated ketones without the need for transition metals. nih.gov Furthermore, the use of carbamoyl (B1232498) radicals, generated through photoinduced processes, is emerging as a straightforward strategy for installing the amide moiety and creating structurally diverse derivatives. rsc.org

The exploration of intramolecular cyclization reactions, such as the Camps cyclization, under various conditions can lead to the formation of complex heterocyclic systems fused to the benzamide core. researchgate.net Understanding how reaction conditions (e.g., choice of base and solvent) influence the outcome of such transformations is crucial for controlling product formation. researchgate.net These new reactivities allow chemists to modify the benzamide portion of the sulfonamido-benzamide scaffold in previously inaccessible ways, creating novel molecular architectures.

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biophysical and Mechanistic Studies

The future of chemical science lies in the seamless integration of disciplines. To fully understand and exploit the potential of compounds like this compound, it is essential to combine their synthesis with detailed biophysical and mechanistic investigations. This holistic approach provides a deep understanding of structure-function relationships.

A powerful example of this synergy involves combining the synthesis of sulfonamide analogues with biophysical techniques and computational methods to deconstruct their interactions with protein targets. acs.org By synthesizing a series of closely related analogues (e.g., sulfinamides, sulfonimidamides) and evaluating their binding using techniques like NMR spectroscopy and isothermal titration calorimetry, researchers can precisely determine the contribution of individual atoms and functional groups to binding affinity. acs.org This knowledge is invaluable for rational drug design.

High-resolution X-ray crystallography provides atomic-level snapshots of how these molecules bind within protein pockets. nih.govacs.org When combined with DFT calculations, it allows for a detailed analysis of the energetics of conformational changes that occur upon binding or during crystal packing, revealing the importance of intermolecular forces like hydrogen bonding and π-stacking. nih.gov

Furthermore, the combination of experimental techniques like UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry with theoretical molecular docking studies allows for a comprehensive investigation of how these compounds interact with other biological macromolecules, such as DNA. rsc.orgresearchgate.net This multi-faceted approach, bridging synthesis with advanced analytical and computational tools, is critical for elucidating the mechanisms of action and for the intelligent design of the next generation of sulfonamido-benzamide-based molecules.

Q & A

Q. What are the recommended synthetic routes for 4-(N-ethylethanesulfonamido)benzamide, and what key reaction conditions optimize yield?

The synthesis typically involves a multi-step process:

  • Step 1 : React benzenesulfonyl chloride with ethylamine to form the sulfonamide intermediate.
  • Step 2 : Couple the intermediate with a benzamide derivative using carbodiimide-mediated amidation.
  • Optimization : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction temperatures should be maintained at 0–5°C during sulfonylation to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., sulfonamide NH at δ 8.5–9.5 ppm) and aromatic protons.
  • Infrared Spectroscopy (IR) : Verify sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 297.4) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide derivatives like this compound across studies?

  • Assay Variability : Standardize enzyme inhibition assays (e.g., carbonic anhydrase) by controlling pH, temperature, and substrate concentrations.
  • Purity Validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurities.
  • Binding Studies : Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare with literature values .

Q. How can molecular docking studies predict the interaction of this compound with target enzymes such as carbonic anhydrase?

  • Protocol : Use software (e.g., AutoDock Vina) to dock the compound into the enzyme’s active site (PDB ID: 1CA2).
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide).
  • Key Interactions : Identify hydrogen bonds between the sulfonamide group and Zn²⁺ in the catalytic site. Adjust substituents to optimize steric fit .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Toxicity Data : Similar sulfonamides show moderate toxicity (e.g., LD₅₀ > 500 mg/kg in rats). Always use PPE (gloves, goggles) and work in a fume hood.
  • Waste Disposal : Neutralize acidic byproducts before disposal.
  • Emergency Protocols : In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Data Contradiction Analysis Example

Study Reported IC₅₀ (Carbonic Anhydrase) Possible Causes
Study A12 nMHigh purity (HPLC >99%)
Study B450 nMImpurities detected (HPLC-MS)
Study C85 nMVaried assay pH (7.4 vs. 6.8)

Resolution : Replicate assays under standardized conditions and verify compound purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.